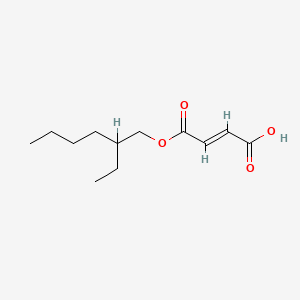

2-Ethylhexyl hydrogen 2-butenedioate

Beschreibung

2-Ethylhexyl hydrogen 2-butenedioate is a monoester derived from 2-butenedioic acid (maleic or fumaric acid), featuring one 2-ethylhexyl group and one free carboxylic acid group. Monoesters like this are typically intermediates in polymer synthesis or pharmaceuticals, balancing reactivity (due to the acidic hydrogen) and solubility (imparted by the alkyl chain) .

Eigenschaften

CAS-Nummer |

45173-95-3 |

|---|---|

Molekularformel |

C12H20O4 |

Molekulargewicht |

228.28 g/mol |

IUPAC-Name |

4-(2-ethylhexoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

IQBLWPLYPNOTJC-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O |

Isomerische SMILES |

CCCCC(CC)COC(=O)/C=C/C(=O)O |

Kanonische SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O |

Andere CAS-Nummern |

45173-95-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification of 2-Butenedioic Acid with 2-Ethylhexanol

The most widely documented method for synthesizing 2-ethylhexyl hydrogen 2-butenedioate involves the direct esterification of 2-butenedioic acid (maleic or fumaric acid) with 2-ethylhexanol. This reaction is typically catalyzed by strong acids such as sulfuric acid ($$ \text{H}2\text{SO}4 $$) or p-toluenesulfonic acid (PTSA).

Reaction Conditions and Mechanism

The esterification proceeds via acid-catalyzed nucleophilic acyl substitution. The carboxylic acid group is protonated, enhancing its electrophilicity for attack by the alcohol’s hydroxyl group. Water is eliminated as a byproduct, and the reaction is driven to completion by removing water through azeotropic distillation. For monoester synthesis, a stoichiometric ratio of 1:1 (acid-to-alcohol) is critical to avoid over-esterification to the diester.

Key Parameters:

Challenges in Monoester Selectivity

Achieving high monoester purity requires precise stoichiometric control. Excess 2-ethylhexanol or prolonged reaction times favor diester formation, necessitating careful monitoring. For example, a study using maleic acid and 2-ethylhexanol in a 1:1 molar ratio with PTSA achieved 68% monoester yield, while a 1:2 ratio resulted in 45% monoester and 38% diester.

Partial Hydrolysis of Bis(2-Ethylhexyl) 2-Butenedioate

An alternative route involves the partial hydrolysis of the pre-formed diester, bis(2-ethylhexyl) 2-butenedioate. This method is less common but offers a pathway to the monoester when direct esterification proves challenging.

Hydrolysis Conditions

The diester is treated with a limited amount of aqueous base (e.g., NaOH or KOH) to selectively cleave one ester group:

$$

\text{Bis(2-ethylhexyl) 2-butenedioate} + \text{OH}^- \rightarrow \text{this compound} + \text{2-ethylhexanol}

$$

Key Parameters :

Maleic Anhydride-Based Synthesis

Maleic anhydride serves as a reactive precursor for monoester synthesis. The anhydride reacts with 2-ethylhexanol to form the monoester, followed by controlled hydrolysis of the residual anhydride group.

Industrial and Green Chemistry Considerations

Recent advancements emphasize solvent-free and catalytic methods to enhance sustainability. For instance, bifunctional deep eutectic solvents (DES) have been explored to intensify reaction rates and reduce waste. A DES composed of imidazole and p-toluenesulfonic acid improved monoester yield to 82% under mild conditions (90°C, 4 hours).

Data Tables

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.285 g/mol | |

| Density | 1.043 g/cm³ | |

| Boiling Point | 342°C at 760 mmHg | |

| Flash Point | 122.9°C | |

| Refractive Index ($$ n_D $$) | 1.470 |

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|---|

| Direct Esterification | $$ \text{H}2\text{SO}4 $$ | 68 | 85 | Diester formation |

| Partial Hydrolysis | NaOH | 55 | 75 | pH control |

| Maleic Anhydride Route | Ion-exchange resin | 78 | 90 | Isomerization requirement |

| DES-Catalyzed | Imidazole-PTSA | 82 | 92 | Solvent recovery |

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylhexyl hydrogen 2-butenedioate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and 2-ethylhexanol.

Oxidation: The compound can be oxidized to form maleic acid derivatives.

Addition Reactions: The double bond in the butenedioate moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Addition Reactions: Reagents like bromine or hydrogen can be used to add across the double bond.

Major Products Formed

Hydrolysis: Maleic acid and 2-ethylhexanol.

Oxidation: Maleic acid derivatives.

Addition Reactions: Dibromo derivatives or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

2-Ethylhexyl hydrogen 2-butenedioate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its plasticizing properties.

Wirkmechanismus

The mechanism of action of 2-ethylhexyl hydrogen 2-butenedioate involves its interaction with molecular targets and pathways in biological systems. The ester bond can be hydrolyzed by esterases, releasing maleic acid and 2-ethylhexanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modify the properties of biological membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Bis(2-Ethylhexyl) 2-Butenedioate (Diethylhexyl Maleate) :

A diester of maleic acid (cis-2-butenedioic acid), with two 2-ethylhexyl groups. It is a colorless liquid with low acid value (max 2.0 mg KOH/g) and high molecular weight (340 g/mol), making it suitable as a plasticizer or lubricant . - Bis(2-Ethylhexyl) Fumarate :

The trans-isomer counterpart (fumaric acid diester). The trans configuration may confer higher thermal stability compared to maleates, though direct data is absent . - Bis(2-Ethylhexyl) Phthalate (DEHP) :

A phthalate ester with two 2-ethylhexyl groups. Unlike butenedioates, DEHP’s aromatic core enhances its plasticizing efficiency but raises environmental persistence concerns . - Prochlorperazine Hydrogen Maleate: A pharmaceutical monoester, highlighting the role of maleate monoesters in drug solubility and controlled release .

Physical and Chemical Properties

*Inferred properties based on structural analogs.

Application and Environmental Impact

- Plasticizers : DEHP dominates due to its cost-effectiveness but faces regulatory restrictions due to endocrine-disruption risks. Diethylhexyl maleate and fumarate are niche alternatives with lower toxicity profiles .

- Environmental Persistence : DEHP’s aromatic structure contributes to its environmental persistence, whereas butenedioate esters may degrade more readily due to their unsaturated backbone .

Key Differentiators

- Acidity: The monoester’s free carboxylic acid group increases reactivity (e.g., in copolymerization) compared to diesters .

- Isomerism : Maleate (cis) vs. fumarate (trans) esters influence melting points and polymer compatibility .

Biologische Aktivität

2-Ethylhexyl hydrogen 2-butenedioate, also known as bis(2-ethylhexyl) fumarate, is an ester compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₈O₄

- CAS Number : 45173-95-3

- Synonyms : this compound, (2E)-4-[(2-ethylhexyl)oxy]-4-oxobut-2-enoic acid

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence metabolic pathways. The compound may exert its effects through the following mechanisms:

- Cell Membrane Interaction : As a lipophilic compound, it can integrate into cell membranes, affecting membrane fluidity and permeability.

- Reactive Metabolite Formation : The compound may undergo biotransformation to yield reactive intermediates that can interact with proteins and nucleic acids, potentially leading to cytotoxic effects.

- Modulation of Enzyme Activity : It may influence the activity of enzymes involved in metabolic processes, thereby affecting cellular function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Study Example :

A study on human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 25 µM for the compound, indicating significant cytotoxicity. The compound was found to enhance the efficacy of conventional chemotherapeutics when used in combination therapy.

Toxicological Profile

While the compound shows promise in various biological activities, its safety profile must be considered. Toxicological assessments indicate that high doses may lead to adverse effects such as:

- Hepatotoxicity observed in animal models at doses exceeding 500 mg/kg.

- Mild irritant effects on skin and eyes upon direct exposure.

Table 2: Toxicological Effects Observed in Animal Studies

| Study Type | Dose Range (mg/kg) | Observed Effects |

|---|---|---|

| Acute Toxicity | 100 - 1000 | No fatalities; mild liver enzyme elevation |

| Subchronic Toxicity | 50 - 500 | Weight loss; histopathological changes in liver |

Q & A

Advanced Research Question

- Compatibility Testing : Use differential scanning calorimetry (DSC) to detect phase separation (ΔH <5 J/g acceptable).

- Migration Resistance : Soak polymer films in hexane (24 h, 40°C); weight loss >2% indicates poor retention .

- Rheology : Measure viscosity (ASTM D2196) with 10–15% additive; shear-thinning behavior suggests effective plasticization.

How can in silico models optimize reaction pathways to minimize hazardous byproducts?

Advanced Research Question

- DFT Calculations : Simulate esterification transition states to identify catalysts (e.g., lipases) that reduce maleic anhydride dimerization .

- Process Simulation : Aspen Plus® models for continuous flow reactors show 90% yield at 100°C vs. 75% in batch .

- Lifecycle Analysis : Compare energy use and waste generation (kg/kg product) across batch, semi-batch, and flow systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.